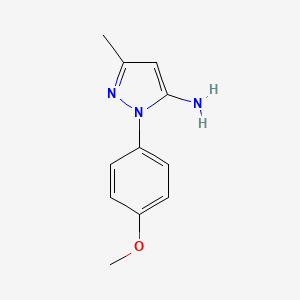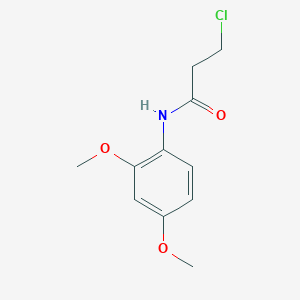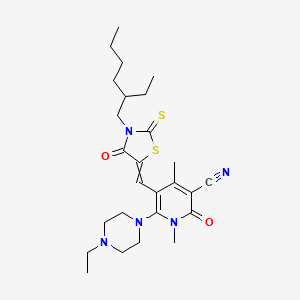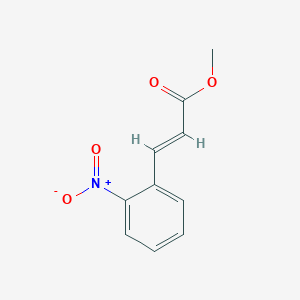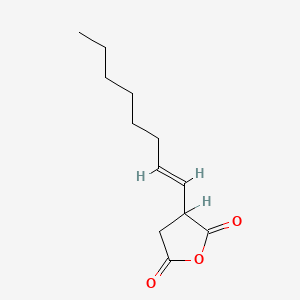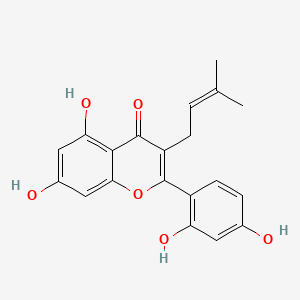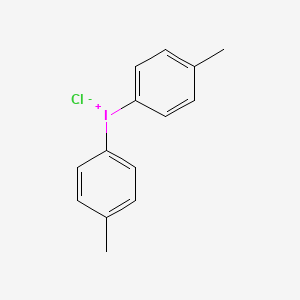
Toliodium chloride
Vue d'ensemble
Description
Le chlorure de toliodium est un composé ionique chargé positivement, généralement trouvé sous forme solide. Il est connu pour ses fortes propriétés catalytiques dans les réactions redox et est souvent utilisé comme réactif en synthèse organique en raison de ses caractéristiques uniques de transfert d'électrons .
Applications De Recherche Scientifique
Toliodium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in biochemical studies to understand electron transfer processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Safety and Hazards
Méthodes De Préparation
Le chlorure de toliodium est synthétisé par le biais de réactions chimiques spécifiques qui nécessitent des techniques et des équipements de synthèse organique avancés. Une méthode courante implique la réaction de l'iode avec le toluène en présence d'un agent chlorant. Les conditions de réaction incluent généralement une température et une pression contrôlées pour garantir l'obtention du produit souhaité .
Analyse Des Réactions Chimiques
Le chlorure de toliodium subit divers types de réactions chimiques, notamment :
Oxydation : Il agit comme un catalyseur dans les réactions d'oxydation, facilitant le transfert d'électrons.
Réduction : Il peut également participer à des réactions de réduction, bien que moins fréquemment.
Substitution : Le chlorure de toliodium peut subir des réactions de substitution où l'ion chlorure est remplacé par d'autres nucléophiles.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le chlorure de toliodium a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme catalyseur dans diverses réactions de synthèse organique, en particulier dans la formation de liaisons carbone-carbone et carbone-hétéroatome.
Biologie : Il est employé dans des études biochimiques pour comprendre les processus de transfert d'électrons.
Médecine : La recherche est en cours pour explorer son utilisation potentielle dans le développement de médicaments et comme outil de diagnostic.
Mécanisme d'action
Le mécanisme par lequel le chlorure de toliodium exerce ses effets implique sa capacité à faciliter le transfert d'électrons. Il interagit avec des cibles moléculaires en acceptant ou en donnant des électrons, influençant ainsi diverses voies chimiques. Cette propriété en fait un catalyseur efficace dans les réactions redox .
Mécanisme D'action
The mechanism by which toliodium chloride exerts its effects involves its ability to facilitate electron transfer. It interacts with molecular targets by accepting or donating electrons, thereby influencing various chemical pathways. This property makes it an effective catalyst in redox reactions .
Comparaison Avec Des Composés Similaires
Le chlorure de toliodium est unique par rapport à d'autres composés similaires en raison de ses fortes propriétés catalytiques et de sa capacité à participer à la fois à des réactions d'oxydation et de réduction. Les composés similaires comprennent :
- Chlorure de bis(4-méthylphényl)iodonium
- Chlorure de diphényliodonium
Ces composés partagent des structures similaires mais peuvent différer par leur réactivité et leurs applications spécifiques .
Propriétés
IUPAC Name |
bis(4-methylphenyl)iodanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14I.ClH/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMQETMVLPPTFX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940571 | |
| Record name | Bis(4-methylphenyl)iodanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19028-28-5 | |
| Record name | Toliodium chloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019028285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-methylphenyl)iodanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLIODIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV3QF1EF2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


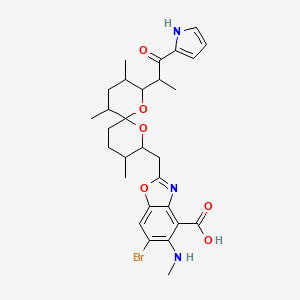
![4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol](/img/structure/B1598840.png)
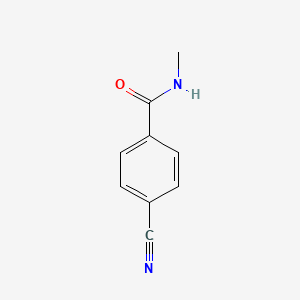
![Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1598842.png)

